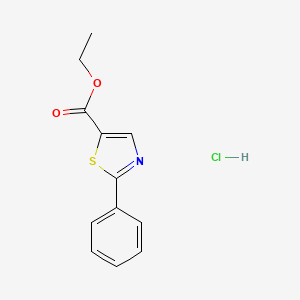
2-Hexanone, 4-(4-methoxyphenyl)-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- is an organic compound with the molecular formula C13H18O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- typically involves the use of chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. One common method involves the use of Rhodotorula piliminae ATCC 32762 and Pseudomonas delftensis MY 1569, which can achieve a high yield of the (S)-alcohol intermediate . This intermediate is then further processed to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts in industrial settings is also gaining popularity due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as a precursor for other industrial compounds.
Mecanismo De Acción
The mechanism of action of 2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of specific products. The exact pathways and targets can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexanone, 4-(4-methoxyphenyl)-: The non-chiral version of the compound.
4-Methoxyphenyl-2-butanone: A similar compound with a shorter carbon chain.
4-Methoxyphenyl-2-pentanone: A similar compound with a different carbon chain length.
Uniqueness
2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- is unique due to its chiral nature, which can impart specific properties and reactivity that are not present in its non-chiral or differently substituted counterparts. This makes it valuable in applications where chirality is crucial, such as in the synthesis of enantiomerically pure pharmaceuticals.
Propiedades
Número CAS |
403641-34-9 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(4S)-4-(4-methoxyphenyl)hexan-2-one |
InChI |
InChI=1S/C13H18O2/c1-4-11(9-10(2)14)12-5-7-13(15-3)8-6-12/h5-8,11H,4,9H2,1-3H3/t11-/m0/s1 |
Clave InChI |
VPPTXXFJQLZBCF-NSHDSACASA-N |
SMILES isomérico |
CC[C@@H](CC(=O)C)C1=CC=C(C=C1)OC |
SMILES canónico |
CCC(CC(=O)C)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)

![1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine](/img/structure/B14256432.png)

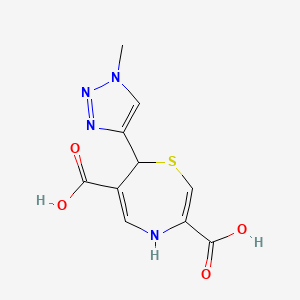
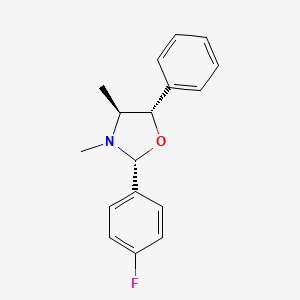
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)
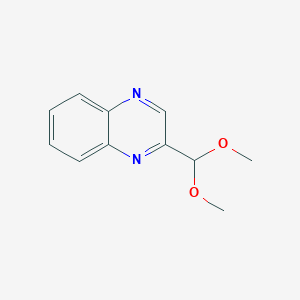
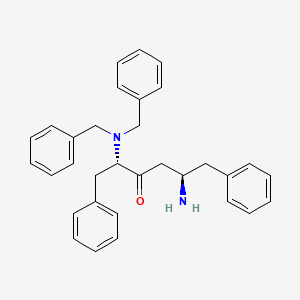
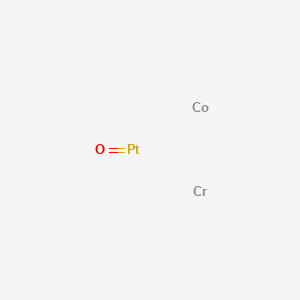
![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)
